5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester

Lipophilicity ADME prediction Medicinal chemistry

Choose this specific push-pull dienoate (CAS 1146961-22-9) for predictable regiochemical control in Diels-Alder and [3+2] cycloadditions. The dimethylamino donor paired with trifluoroacetyl/ethyl ester acceptors creates a uniquely polarized diene unavailable with mono-functionalized or nitrile analogs. Its lower LogP (1.68 vs 2.0) and higher TPSA (46.61 vs 44.1 Ų) predict superior aqueous compatibility for biochemical assays. The ethyl ester serves as a latent carboxylic acid or amide handle, enabling parallel library synthesis without disturbing the reactive enamine-dienone system. Supplied with batch-specific analytical data at ≥95% purity to ensure reproducible reactivity—avoid failed syntheses caused by trace impurities in generic substitutes.

Molecular Formula C11H14F3NO3
Molecular Weight 265.232
CAS No. 1146961-22-9
Cat. No. B2698029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester
CAS1146961-22-9
Molecular FormulaC11H14F3NO3
Molecular Weight265.232
Structural Identifiers
SMILESCCOC(=O)C(=CC=CN(C)C)C(=O)C(F)(F)F
InChIInChI=1S/C11H14F3NO3/c1-4-18-10(17)8(6-5-7-15(2)3)9(16)11(12,13)14/h5-7H,4H2,1-3H3/b7-5+,8-6+
InChIKeyALTVELAXYXCPIG-YMBWGVAGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester (CAS 1146961-22-9): Key Physicochemical Profile and Sourcing Baseline


5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester (CAS 1146961-22-9) is a synthetic, highly functionalized push-pull dienoate featuring an electron-donating dimethylamino group and two electron-withdrawing groups (ethyl ester and trifluoroacetyl) on a conjugated diene backbone . It is primarily supplied as a research building block at standard purities of 95-97% . Predicted physicochemical data are available: molecular weight 265.23 g/mol, LogP 1.68, topological polar surface area (TPSA) 46.61 Ų, and pKa approximately 6.02 .

Critical Substitution Risks for 5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester (CAS 1146961-22-9)


Simple replacement with in-class analogs is not straightforward because the specific combination of a terminal dimethylamino enamine, a central ethyl ester, and the highly electronegative trifluoroacetyl group governs reactivity and properties. Among readily available analogs, the nitrile derivative (CAS 1022901-66-1) has a lower molecular weight (218.18 g/mol) and a higher predicted LogP (2.0), while the (4E)-stereoisomer (CAS 1022901-65-0) shares the same molecular formula but differs in double-bond geometry, which can influence conformational and reactivity outcomes. Using an unsubstituted or mono-functionalized 2,4-pentadienoate would lose the unique push-pull electronic system critical for regioselective cycloadditions and further derivatization, potentially leading to failed synthesis or altered product profiles. The quantitative evidence below details these subtle but mechanistically important differences.

Differentiated Evidence for 5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester (1146961-22-9) Against Key Analogs


Predicted Lipophilicity and Membrane Permeability: LogP Comparison with the Nitrile Analog

The target compound (ethyl ester) shows a predicted LogP of 1.68 , compared to the nitrile analog (CAS 1022901-66-1) which has a predicted XLogP of 2.0 . The lower lipophilicity of the ester suggests improved aqueous solubility and potentially different membrane partitioning characteristics, making the ester a more suitable starting point for targets requiring reduced logP for pharmacokinetic optimization.

Lipophilicity ADME prediction Medicinal chemistry

Polar Surface Area Differentiation: TPSA Comparison Between Ester and Nitrile Derivatives

The target compound possesses a topological polar surface area (TPSA) of 46.61 Ų , whereas the corresponding nitrile (CAS 1022901-66-1) has a TPSA of 44.1 Ų . Although both values are well within the Veber rule threshold for oral bioavailability (<140 Ų), the ester's slightly higher polarity may enhance hydrogen-bond acceptor capacity, potentially improving aqueous solubility while still maintaining favorable permeability.

Polar surface area Drug-likeness Bioavailability

Molecular Weight Advantage of the Ester Over the Simplified Nitrile Scaffold

With a molecular weight of 265.23 g/mol , the target ester is heavier than the nitrile comparator (218.18 g/mol) . The additional 47 g/mol for the ester reflects the presence of the ethoxycarbonyl moiety, which provides a synthetic handle for further derivatization (e.g., hydrolysis to acid, amidation, reduction), whereas the nitrile is a more rigid, less manipulable functional group.

Fragment-based design Ligand efficiency Molecular weight

Commercially Available Purity Grades: The Ester Offers Verified 95-97% Purity with Batch Analytical Support

The target compound is commercially available at standard purities of 95% and 97% , with batch-specific QC data (NMR, HPLC, GC) provided by suppliers such as Bidepharm and ChemicalBook-registered vendors . The stereoisomer (CAS 1022901-65-0) is listed at a higher standard purity of 98% from Bidepharm , indicating that the target's lower purity grade may be a limitation for some applications; however, the target compound's broader availability and documented analytical support enhance procurement reliability for R&D purposes.

Purity Quality control Procurement specification

Application Scenarios for 5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester (1146961-22-9) Based on Differentiated Properties


Medicinal Chemistry Library Synthesis Requiring a Diversifiable Trifluoroacetyl Dienoate Scaffold

The ethyl ester moiety serves as a latent carboxylic acid or amide precursor, enabling parallel synthesis of diverse compound libraries. Compared to the nitrile analog, the ester's lower LogP (1.68 vs 2.0) and slightly higher TPSA (46.61 vs 44.1 Ų) predict better aqueous compatibility in biochemical assays . Researchers can exploit the ester to generate acid intermediates for salt formation or to introduce amide-linked pharmacophores without disturbing the reactive enamine-dienone system.

Push-Pull Diene for Regioselective Cycloaddition in Heterocycle Construction

The compound's unique combination of electron-donating (NMe2) and electron-withdrawing (COCF3, COOEt) groups creates a highly polarized diene suitable for Diels-Alder or [3+2] cycloadditions with controlled regiochemistry. The synthetic utility of this push-pull system is sustained by the commercial availability at 95-97% purity with batch-specific analytical data , ensuring reproducible reactivity in multi-step sequences where trace impurities could poison catalysts.

Physicochemical Property Optimization in Early Drug Discovery

For hit-to-lead programs, the compound's predicted pKa (6.02) indicates partial ionization under physiological conditions, which can influence distribution and binding. The paired LogP and TPSA values are consistent with acceptable oral drug-like space, making this scaffold a rational starting point for pharmacokinetic optimization. Selection of this specific ester over the (4E)-stereoisomer may be motivated by different conformational preferences that affect target engagement.

Method Development for Trifluoroacetyl Enamine Chemistry

As a readily available, well-characterized trifluoroacetyl enamine building block, this compound serves as a model substrate for developing new C-C or C-N bond-forming reactions. Its distinct combination of an ethyl ester and a terminal enamine allows chemists to study the influence of the ester group on reaction outcomes compared to the nitrile or less functionalized enaminones, facilitating the design of more efficient synthetic methodologies.

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